

An In-depth Technical Guide to NIM811: Structure, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: NIM811

Cat. No.: B1663531

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Abstract

NIM811, also known as N-methyl-4-isoleucine cyclosporin, is a non-immunosuppressive cyclosporine analog with significant potential in various therapeutic areas.^[1] Unlike its parent compound, cyclosporin A, **NIM811** does not exert its effects through the calcineurin pathway, thus avoiding the associated immunosuppressive side effects.^{[1][2]} Its primary mechanism of action involves the inhibition of the mitochondrial permeability transition pore (mPTP) through binding to cyclophilin D (CypD).^{[3][4]} This activity has positioned **NIM811** as a compelling candidate for the treatment of diseases where mitochondrial dysfunction is a key pathological feature, including viral infections like Hepatitis C (HCV), and conditions characterized by apoptosis and necrosis.^{[4][5][6]} This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **NIM811**, along with detailed experimental protocols for its investigation.

Chemical Structure and Properties

NIM811 is a cyclic peptide derivative of cyclosporine A. The key structural modification is the substitution at position 4, which prevents the binding of the **NIM811**-cyclophilin complex to calcineurin, thereby eliminating its immunosuppressive activity.^[2]

Chemical Data

Property	Value	Reference
Chemical Formula	C ₆₂ H ₁₁₁ N ₁₁ O ₁₂	[1][7]
Molar Mass	1202.61 g/mol	[7]
CAS Number	143205-42-9	[7]
Appearance	White to off-white powder	-
Storage	Sealed storage, away from moisture. Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month)	[7][8]

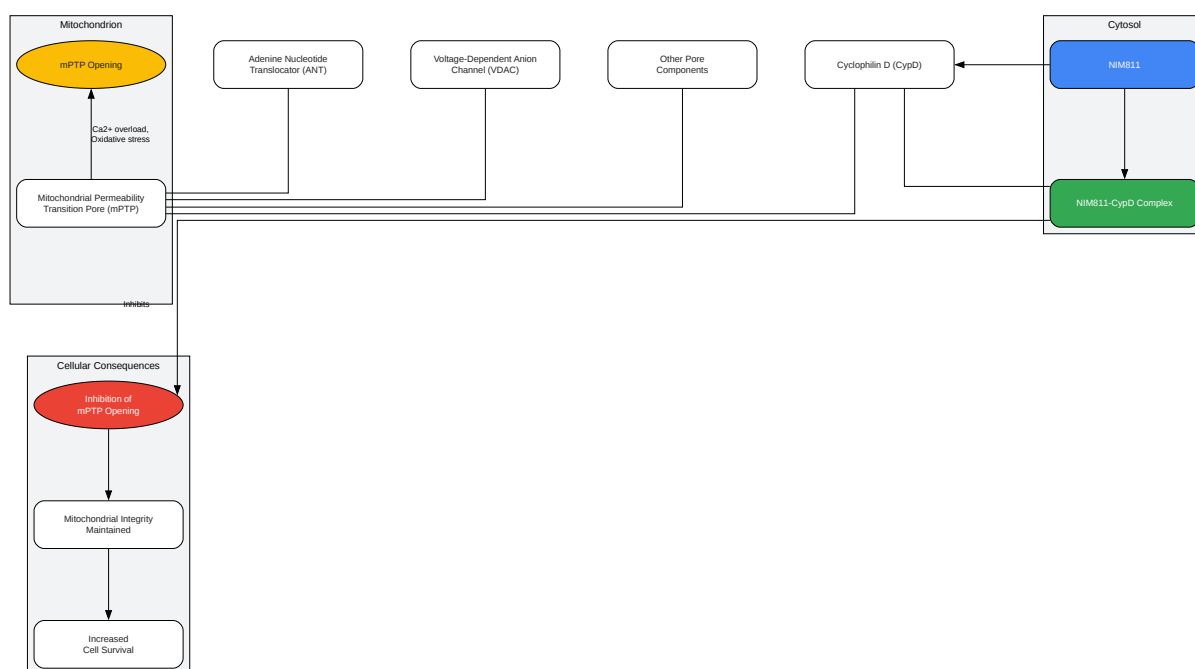
Solubility

NIM811 exhibits solubility in various organic solvents and solvent mixtures.

Solvent/Mixture	Concentration	Notes	Reference
DMSO	100 mg/mL (83.15 mM)	Requires sonication	[7]
10% DMSO >> 90% corn oil	≥ 5 mg/mL (4.16 mM)	Clear solution	[7]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	5 mg/mL (4.16 mM)	Suspended solution, requires sonication	[7]
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline	2.5 mg/mL (2.08 mM)	Suspended solution, requires sonication	[7]

Mechanism of Action and Signaling Pathway

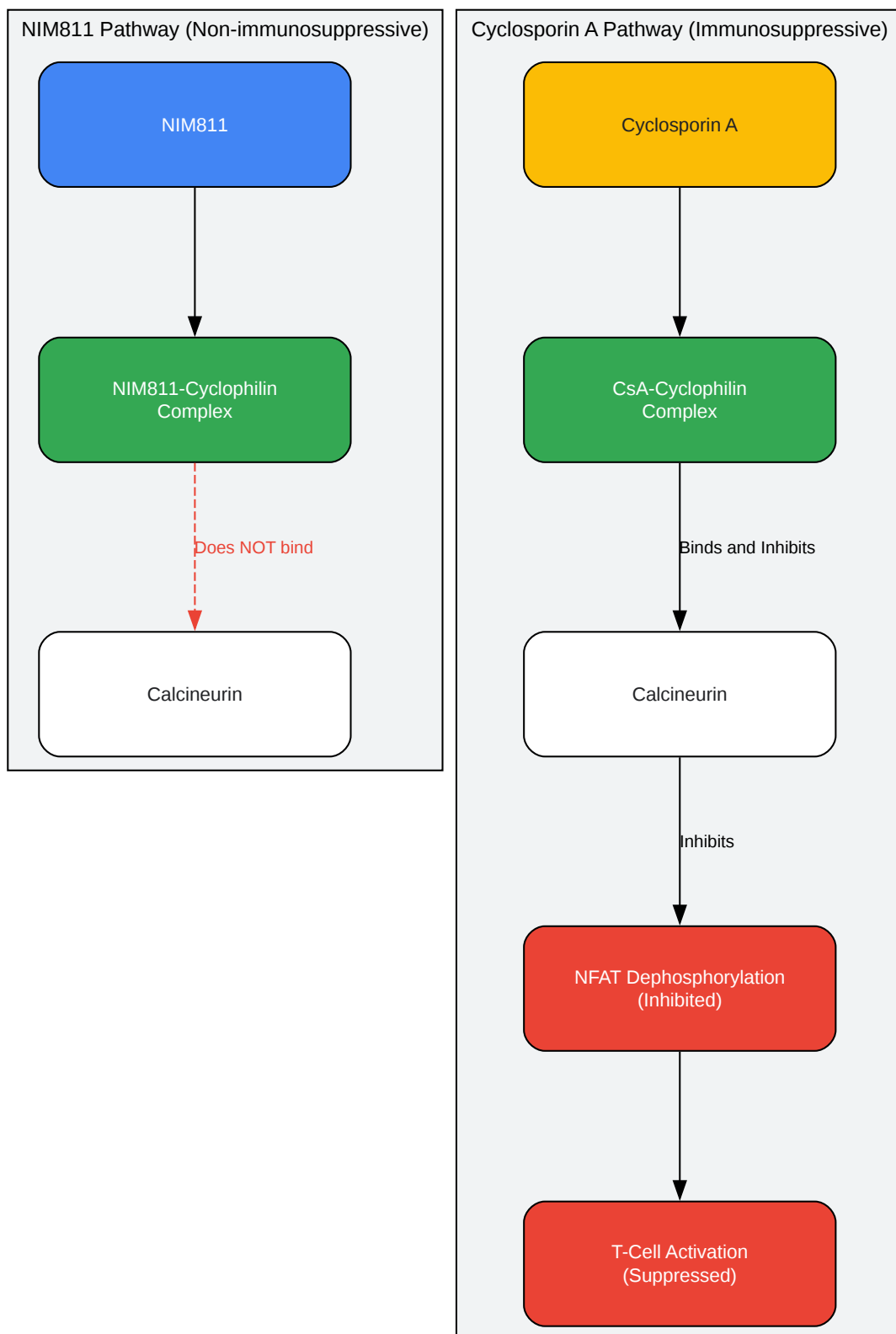
NIM811's primary molecular target is cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP). By binding to CypD, **NIM811** inhibits the opening of the mPTP, a critical event in many forms of cell death, including apoptosis and necrosis.[3][4] This inhibition helps to maintain mitochondrial integrity and function under cellular stress.



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Caption: NIM811 signaling pathway inhibiting the mitochondrial permeability transition pore.

Unlike immunosuppressive cyclosporins, the **NIM811**-cyclophilin complex does not interact with calcineurin, thus avoiding the downstream effects on T-cell activation.



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Caption: Comparison of **NIM811** and Cyclosporin A pathways.

Experimental Protocols

In Vitro Hepatitis C Virus (HCV) Replication Assay

This protocol is designed to assess the anti-HCV activity of **NIM811** using an HCV replicon cell line.^[7]

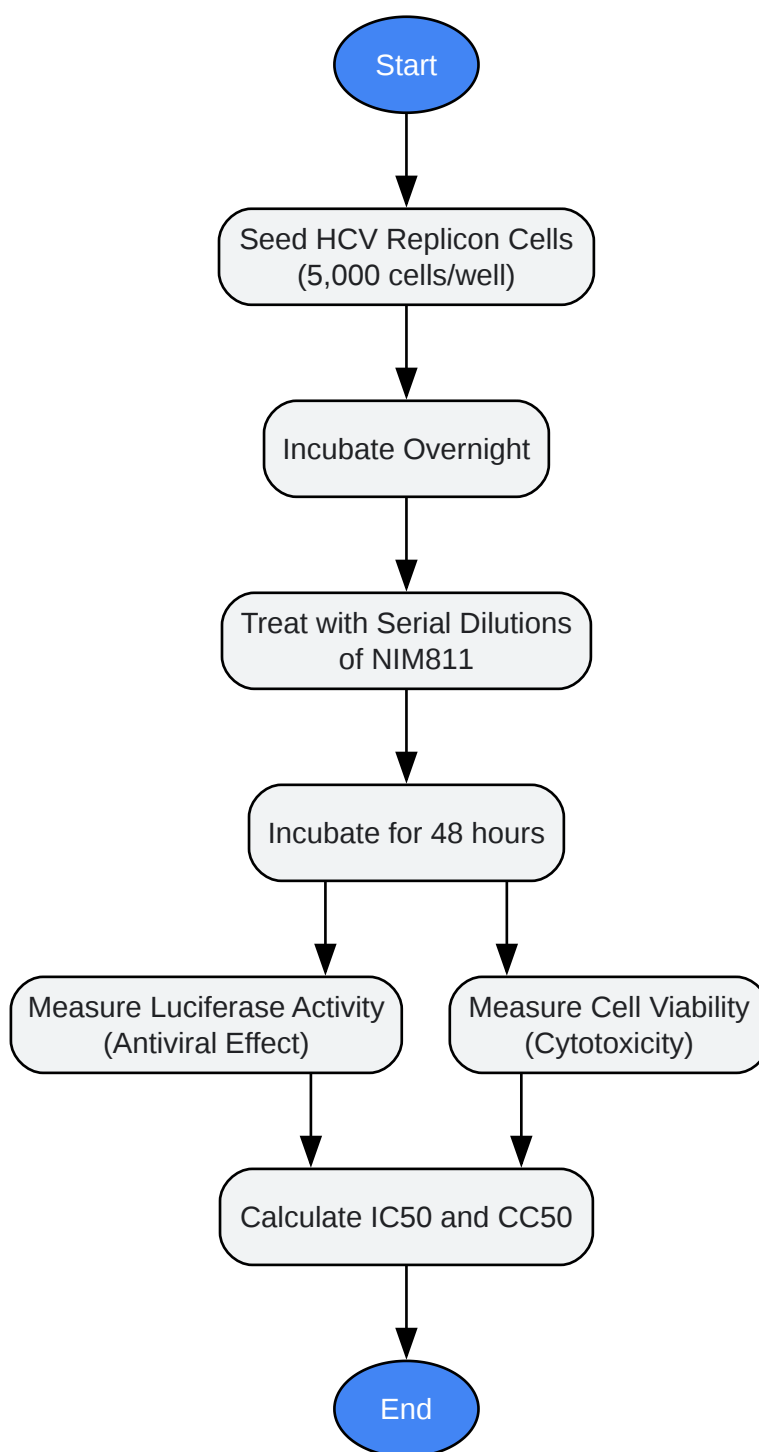
Materials:

- HCV replicon cell line (e.g., Huh-Luc/neo-ET)
- Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
- **NIM811** stock solution (e.g., 20 mM in DMSO)
- 96-well tissue culture plates
- Luciferase assay reagent
- Luminometer
- Cell viability assay kit (e.g., MTS-based)

Procedure:

- **Cell Seeding:** Seed 5,000 HCV replicon cells per well in a 96-well plate in complete culture medium without G418. Allow cells to attach overnight.
- **Compound Treatment:** The next day, replace the medium with fresh medium containing serially diluted **NIM811**. Include a vehicle control (e.g., 0.5% DMSO).
- **Incubation:** Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- **Luciferase Assay:** After incubation, measure the luciferase activity in the cells according to the manufacturer's instructions for the luciferase assay reagent.

- Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTS-based assay to determine the 50% cytotoxic concentration (CC_{50}).
- Data Analysis: Calculate the 50% inhibitory concentration (IC_{50}) of **NIM811** by plotting the percentage of luciferase inhibition against the log of the **NIM811** concentration.



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Caption: Workflow for the in vitro HCV replication assay.

Mitochondrial Permeability Transition (mPTP) Assay in Isolated Mitochondria

This protocol describes the measurement of mPTP opening in isolated mitochondria by assessing calcium-induced mitochondrial swelling.[6]

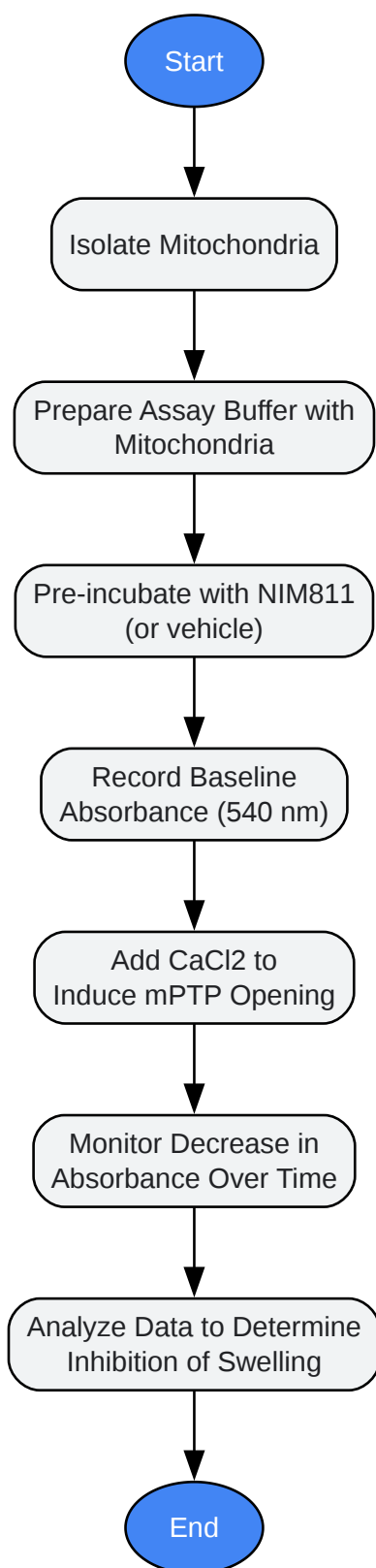
Materials:

- Freshly isolated mitochondria from tissue or cultured cells
- Mitochondrial isolation buffer
- Assay buffer (e.g., containing KCl, MOPS, succinate, and rotenone)
- Calcium chloride (CaCl_2) solution
- Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

- **Mitochondria Isolation:** Isolate mitochondria from the desired source using differential centrifugation. Keep mitochondria on ice.
- **Assay Setup:** In a cuvette, add the assay buffer and a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL).
- **Baseline Reading:** Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
- **Induction of mPTP:** Add a defined concentration of CaCl_2 to induce mPTP opening.
- **Measurement:** Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the opened mPTP.

- Inhibition with **NIM811**: To test the inhibitory effect of **NIM811**, pre-incubate the mitochondria with various concentrations of **NIM811** for a short period before adding CaCl_2 .
- Data Analysis: Compare the rate and extent of the absorbance decrease in the presence and absence of **NIM811** to determine its inhibitory activity on mPTP opening.



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Caption: Workflow for the mitochondrial permeability transition pore assay.

Conclusion

NIM811 represents a promising therapeutic agent with a well-defined, non-immunosuppressive mechanism of action centered on the inhibition of the mitochondrial permeability transition pore. Its unique properties make it a valuable tool for researchers investigating mitochondrial dysfunction in various disease models and a potential candidate for clinical development in indications such as viral hepatitis and other conditions linked to cellular stress and death. The experimental protocols provided herein offer a starting point for the in-depth investigation of **NIM811**'s biological activities.

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